Cyclopropane-d5-carboxylic acid
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Overview
Description
Cyclopropane-d5-carboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .
Synthesis Analysis
The synthesis of cyclopropane-d5-carboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis
Cyclopropane-d5-carboxylic acid is noteworthy for its exceptional strain, as the ideal bonding angle for an sp3 carbon atom is approximately 109.5°, but the angle in a cyclopropane ring is forced to be 60° .Chemical Reactions Analysis
Cyclopropane-d5-carboxylic acid can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives . It also exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion .Physical And Chemical Properties Analysis
In its pure form, cyclopropane-d5-carboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . The compound has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group .Scientific Research Applications
Cyclopropanation Reactions
Cyclopropanes are integral in organic synthesis due to their high ring-strain energy, serving as versatile building blocks. The Kulinkovich cyclopropanation of carboxylic acid derivatives is a notable method, employing Grignard reagents and titanium isopropoxide for the synthesis of cyclopropanols. This reaction stands out for its simplicity, cost-effectiveness, and high cis-selectivity, making it a popular choice for constructing cyclopropane rings in various derivatives (Cha & Kulinkovich, 2012).
Synthesis of Heteroatom-Substituted Cyclopropanes
Incorporating heteroatoms into the cyclopropane ring enhances reactivity and offers pathways to diverse functional molecules. For instance, glycosyl esters of cyclopropane carboxylic acid have been synthesized for their biological activities, demonstrating the broad applicability of cyclopropane derivatives in developing compounds with potential biological benefits (Tian Li, 2009).
Donor-Acceptor Cyclopropane Chemistry
Donor-acceptor cyclopropanes are pivotal in synthesizing carbocyclic and heterocyclic scaffolds. These molecules undergo various transformations, including ring-opening, cycloaddition, and rearrangement reactions, to produce complex structures with significant synthetic and biological interest (Cavitt, Phun, & France, 2014).
Biological Activities of Cyclopropane Derivatives
Cyclopropane-containing compounds, such as 1-aminocyclopropane-1-carboxylic acid and its derivatives, display a range of biological activities, including antifungal, antimicrobial, and antiviral properties. Research into these compounds highlights the cyclopropane moiety's role in developing new therapeutic agents (Coleman & Hudson, 2016).
Advanced Cyclopropanation Techniques
Recent advancements in cyclopropanation techniques, such as Ti-catalyzed diastereoselective cyclopropanation, underscore the ongoing innovation in synthesizing cyclopropane derivatives. These methods provide access to cyclopropanols and cyclopropylamines from carboxylic derivatives, highlighting the continuous development of more efficient and selective synthetic routes (Ni, Xia, Zheng, & Wang, 2022).
Safety And Hazards
Future Directions
Cyclopropane-d5-carboxylic acid finds a wide range of applications across various industries . It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Recent literature reveals that the area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate . This suggests that there is potential for further exploration and development in this field.
properties
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUBTXCNDTFJI-UXXIZXEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)O)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropane-d5-carboxylic acid |
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